8-Chloro-8-nonenenitrile

説明

BenchChem offers high-quality 8-Chloro-8-nonenenitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Chloro-8-nonenenitrile including the price, delivery time, and more detailed information at info@benchchem.com.

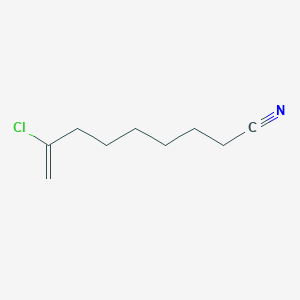

Structure

3D Structure

特性

IUPAC Name |

8-chloronon-8-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14ClN/c1-9(10)7-5-3-2-4-6-8-11/h1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGGXUAAHWXYEFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CCCCCCC#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501313011 | |

| Record name | 8-Chloro-8-nonenenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501313011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951887-64-2 | |

| Record name | 8-Chloro-8-nonenenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951887-64-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Chloro-8-nonenenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501313011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

8-chloro-8-nonenenitrile chemical properties and molecular structure

An In-depth Technical Guide on 8-chloro-8-nonenenitrile

Molecular Structure and Predicted Properties

8-chloro-8-nonenenitrile is a bifunctional organic molecule featuring a nine-carbon chain. Its structure is characterized by a nitrile group (-C≡N) at one terminus (C1) and a vinyl chloride group (-C(Cl)=CH₂) at the other (C8/C9). This unique combination of functional groups suggests a versatile chemical reactivity profile.

Molecular Formula: C₉H₁₄ClN

Molecular Weight: 171.66 g/mol

The proposed structure is as follows:

NC–(CH₂)₆–CH=CHCl

A summary of its predicted physicochemical properties is provided below.

| Property | Predicted Value | Rationale / Comparative Compound |

| Physical State | Colorless to pale yellow liquid | Similar long-chain nitriles and chlorinated alkenes are liquids at room temperature. |

| Boiling Point | ~220-240 °C | Higher than non-chlorinated analogue (8-nonenenitrile) due to increased molecular weight and polarity. |

| Solubility | Insoluble in water; Soluble in organic solvents (e.g., ethers, hydrocarbons, chlorinated solvents). | The long alkyl chain and covalent chlorine make it nonpolar, while the nitrile group offers slight polarity. |

| Density | ~0.95 - 1.05 g/cm³ | Slightly denser than water, typical for chlorinated organic compounds. |

Predicted Spectroscopic Profile

Spectroscopic analysis is essential for the structural elucidation of any newly synthesized compound. Based on its functional groups, the following spectral characteristics are predicted for 8-chloro-8-nonenenitrile.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to provide key information about the vinylic and aliphatic protons.

-

δ 5.5-6.5 ppm (m, 2H): Vinylic protons (-CH=CHCl). The exact chemical shifts and coupling constants will depend on the stereochemistry (E/Z isomerism) at the double bond. These protons are deshielded due to the anisotropic effect of the π-bond.[1][2]

-

δ 2.3-2.5 ppm (t, 2H): Methylene protons alpha to the nitrile group (-CH₂-CN). The electron-withdrawing nature of the nitrile group causes a downfield shift.

-

δ 2.0-2.2 ppm (m, 2H): Allylic protons (-CH₂-CH=CHCl). These protons are slightly deshielded.[1]

-

δ 1.2-1.7 ppm (m, 8H): Methylene protons of the central alkyl chain (-(CH₂)₄-).

¹³C NMR Spectroscopy

The carbon NMR spectrum will distinguish the carbons of the nitrile, the double bond, and the aliphatic chain.[3][4]

-

δ 118-122 ppm: Nitrile carbon (-C≡N).

-

δ 120-140 ppm: Vinylic carbons (-CH=CHCl). The carbon bearing the chlorine atom will be further downfield.

-

δ 25-35 ppm: Aliphatic methylene carbons (-CH₂-). The carbon alpha to the nitrile will be in the lower end of this range, around 17-20 ppm.

Infrared (IR) Spectroscopy

The IR spectrum should show characteristic absorption bands for the nitrile and alkene functional groups.[5][6]

-

~2240-2260 cm⁻¹ (sharp, medium-strong): C≡N stretching vibration. This is a highly diagnostic peak for nitriles.

-

~1620-1640 cm⁻¹ (medium): C=C stretching vibration of the vinyl chloride.

-

~3000-3100 cm⁻¹ (medium): =C-H stretching of the vinylic protons.[7]

-

~2850-2960 cm⁻¹ (strong): C-H stretching of the aliphatic methylene groups.

-

~650-850 cm⁻¹ (strong): C-Cl stretching vibration.

Mass Spectrometry (MS)

Electron ionization mass spectrometry would likely lead to several characteristic fragmentation patterns.

-

Molecular Ion (M⁺): A pair of peaks at m/z 171 and 173, with an intensity ratio of approximately 3:1, which is characteristic of compounds containing one chlorine atom (due to the ³⁵Cl and ³⁷Cl isotopes).[8][9]

-

Fragmentation:

-

Loss of •Cl: A significant fragment at m/z 136, corresponding to the loss of a chlorine radical.[9]

-

McLafferty Rearrangement: Possible fragmentation involving the nitrile group.

-

Alkyl Chain Cleavage: A series of peaks corresponding to the loss of alkyl fragments.

-

Proposed Synthesis and Experimental Protocol

A plausible route for the synthesis of 8-chloro-8-nonenenitrile would involve the conversion of a ketone precursor, such as 9-oxo-nonanenitrile, into the corresponding vinyl chloride. Several methods exist for this transformation.[10][11]

Synthetic Pathway Overview

A viable method involves the use of triphosgene and pyridine, which offers a mild, metal-free approach to this conversion.[11][12]

Caption: Proposed synthesis of 8-chloro-8-nonenenitrile from 9-oxononanenitrile.

Detailed Experimental Protocol: Synthesis of 8-chloro-8-nonenenitrile

This protocol is a hypothetical procedure and must be performed with rigorous safety precautions in a well-ventilated fume hood.

Materials:

-

9-Oxononanenitrile

-

Triphosgene (bis(trichloromethyl)carbonate)

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 9-oxononanenitrile (1 equivalent) dissolved in anhydrous DCM.

-

Reagent Addition: Under a nitrogen atmosphere, add pyridine (3-4 equivalents). Subsequently, add a solution of triphosgene (0.5 equivalents) in anhydrous DCM dropwise to the stirred solution at 0 °C. Causality: Triphosgene is a safer solid alternative to phosgene gas. Pyridine acts as both a base and a catalyst in the formation of the reactive intermediate.[12]

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: Upon completion, cool the reaction mixture to room temperature and carefully quench by the slow addition of saturated aqueous NaHCO₃ solution. Self-Validation: The quenching neutralizes excess acidic byproducts.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash successively with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a hexane/ethyl acetate gradient). Causality: It has been noted that vinyl chlorides can be sensitive to silica gel; neutralization of the silica with triethylamine (1% in the eluent) may be necessary to prevent degradation.[11]

-

Characterization: Characterize the purified product using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.

Predicted Chemical Reactivity

The presence of two distinct functional groups suggests a rich and varied reactivity.

-

Reactivity of the Vinyl Chloride Moiety: The C-Cl bond in vinyl chlorides can undergo several types of reactions, including nucleophilic substitution, elimination (dehydrochlorination), and homolytic cleavage to form radicals.[13] It can participate in cross-coupling reactions (e.g., Suzuki, Heck) and is susceptible to polymerization, especially under the influence of heat, light, or catalysts.[14][15]

-

Reactivity of the Nitrile Group: The nitrile group is electrophilic at the carbon atom and can undergo nucleophilic addition.[16][17]

-

Hydrolysis: It can be hydrolyzed under acidic or basic conditions to form a carboxylic acid (9-chloro-9-decenoic acid) via an amide intermediate.[18][19]

-

Reduction: Reduction with strong reducing agents like LiAlH₄ would yield a primary amine (9-chloro-9-decen-1-amine).[17][20]

-

Grignard Reaction: Reaction with Grignard reagents would produce a ketone after hydrolysis of the intermediate imine.[19]

-

Safety and Handling

Given the predicted structure, 8-chloro-8-nonenenitrile should be handled as a hazardous chemical. The following precautions are based on the known hazards of nitriles and organochlorides.[21][22][23][24]

Hazard Assessment

-

Toxicity: Nitriles can be toxic if swallowed, inhaled, or absorbed through the skin.[23][24] Upon combustion or hydrolysis, they may release toxic fumes, including hydrogen cyanide and hydrogen chloride.[15]

-

Flammability: As an organic molecule with a long alkyl chain, it is expected to be combustible. Vinyl chloride itself is highly flammable.[15][25]

-

Reactivity: The compound may be reactive and could potentially polymerize, especially if peroxides form upon exposure to air.[25] It should be stored away from strong oxidizing agents, acids, and bases.[26]

Recommended Handling Procedures

-

Engineering Controls: All handling should be performed in a well-ventilated chemical fume hood.[27]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield.[28]

-

Hand Protection: Chemically resistant gloves (e.g., nitrile or neoprene) should be worn.[21][29]

-

Skin and Body Protection: A lab coat or chemical-resistant apron is necessary.[30]

-

Respiratory Protection: If there is a risk of inhalation, an appropriate respirator should be used.[21]

-

Storage and Disposal

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from direct sunlight and incompatible materials.[26][27]

-

Disposal: Dispose of waste in accordance with all applicable federal, state, and local regulations for hazardous chemical waste.[28]

References

-

Research Starters. (n.d.). Nitriles. EBSCO. Retrieved from [Link]

-

Wikipedia. (n.d.). Nitrile. Retrieved from [Link]

-

LibreTexts. (2025, January 19). 20.7: Chemistry of Nitriles. Chemistry LibreTexts. Retrieved from [Link]

-

EPG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Retrieved from [Link]

-

OpenStax. (2023, September 20). 20.7 Chemistry of Nitriles. Retrieved from [Link]

-

Saputra, M. A., Ngo, L., & Kartika, R. (2015). Synthesis of Vinyl Chlorides via Triphosgene–Pyridine Activation of Ketones. The Journal of Organic Chemistry, 80(17), 8939–8944. [Link]

-

LibreTexts. (2023, January 22). Reactivity of Nitriles. Chemistry LibreTexts. Retrieved from [Link]

-

Saputra, M. A., Ngo, L., & Kartika, R. (2015). Synthesis of Vinyl Chlorides via Triphosgene–Pyridine Activation of Ketones. The Journal of Organic Chemistry, 80(17), 8939–8944. [Link]

-

ResearchGate. (2025, August 10). Synthesis of Vinyl Chlorides via Triphosgene-Pyridine Activation of Ketones. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Revisiting poly(vinyl chloride) reactivity in the context of chemical recycling. PMC. Retrieved from [Link]

-

SlidePlayer. (n.d.). INFRARED SPECTROSCOPY (IR). Retrieved from [Link]

-

Australian Government Department of Climate Change, Energy, the Environment and Water. (n.d.). Safe Handling of Organochlorine Pesticides on Farms. Retrieved from [Link]

-

GOV.UK. (2024, April 15). Vinyl chloride - Incident management. Retrieved from [Link]

-

LibreTexts. (2025, December 9). 14.5: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. Retrieved from [Link]

-

Wikipedia. (n.d.). Vinyl chloride. Retrieved from [Link]

-

Agilent. (2024, August 23). Organochloride Pesticide Standard (1X1 mL) - Safety Data Sheet. Retrieved from [Link]

-

National Institutes of Health. (2026, January 2). Synthesis and applications of alkenyl chlorides (vinyl chlorides): a review. PMC. Retrieved from [Link]

-

ResearchGate. (n.d.). A Practical Synthetic Method for Vinyl Chlorides and Vinyl Bromides from Ketones via the Corresponding Vinyl Phosphate Intermediates. Retrieved from [Link]

-

Canadian Science Publishing. (n.d.). Nuclear magnetic resonance studies. XI. Vinyl proton chemical shifts and coupling constants of some substituted styrenes. Retrieved from [Link]

-

International Atomic Energy Agency. (2025, January 4). Ionic fragmentation of organo chlorine compounds by electron impact ion source of mass spectrometer. Retrieved from [Link]

-

LibreTexts. (2023, January 14). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. Retrieved from [Link]

-

LibreTexts. (2023, January 29). Mass spectrometry 1. Chemistry LibreTexts. Retrieved from [Link]

-

Chemical Safety Facts. (n.d.). Vinyl Chloride. Retrieved from [Link]

-

Agilent. (2024, July 7). Organochloride Pesticide Standard (1X1 mL) - Safety Data Sheet. Retrieved from [Link]

-

AIP Publishing. (n.d.). Infrared Spectra of Vinyl Chloride and Vinyl Chloride‐d 3. Retrieved from [Link]

-

AIP Publishing. (n.d.). NMR Spectra of Vinyl Chloride and the Chloroethylenes. Retrieved from [Link]

-

University of Wisconsin-Madison. (2020, February 14). NMR Spectroscopy :: 6-CMR-4 13C Chemical Shift Effects on sp2 and sp Carbons. Retrieved from [Link]

-

Michigan State University. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

-

Indenta Chemicals. (n.d.). Material Safety Data Sheet CITRONELLYL NITRILE. Retrieved from [Link]

-

LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. Retrieved from [Link]

-

YouTube. (2022, May 7). Mass Spectrometry | Interpreting Spectra | Chlorine & Haloalkanes | A-Level Chemistry. Retrieved from [Link]

-

ACS Publications. (2017, March 1). Mass Spectrometry Identification of N-Chlorinated Dipeptides in Drinking Water. Analytical Chemistry. Retrieved from [Link]

-

OpenStax. (2023, September 20). 13.4 Chemical Shifts in 1H NMR Spectroscopy. Retrieved from [Link]

-

GCP Industrial. (n.d.). MATERIAL SAFETY DATA SHEET (MSDS) NITRILE RUBBER SHEET. Retrieved from [Link]

-

NIST. (n.d.). Infrared spectra of thermally degraded poly(vinyl-chloride). Retrieved from [Link]

-

Illinois State University. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

-

AIP Publishing. (2006, January 20). Electronic spectra and photodissociation of vinyl chloride: A symmetry-adapted cluster configuration interaction study. The Journal of Chemical Physics. Retrieved from [Link]

-

University of Ottawa. (n.d.). 13 Carbon NMR. Retrieved from [Link]

-

Eastern Illinois University. (n.d.). Safety Manual Chapter 12 - Pesticides. Retrieved from [Link]

-

LibreTexts. (2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy. Chemistry LibreTexts. Retrieved from [Link]

-

Spectroscopy Online. (2016, November 1). The Infrared Spectroscopy of Alkenes. Retrieved from [Link]

-

Chemistry Steps. (2025, October 22). 13C Carbon NMR Spectroscopy. Retrieved from [Link]

-

University of Puget Sound. (n.d.). 13-C NMR Chemical Shift Table. Retrieved from [Link]

Sources

- 1. epgp.inflibnet.ac.in [epgp.inflibnet.ac.in]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 13Carbon NMR [chem.ch.huji.ac.il]

- 4. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Synthesis and applications of alkenyl chlorides (vinyl chlorides): a review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Revisiting poly(vinyl chloride) reactivity in the context of chemical recycling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 15. Vinyl chloride - Wikipedia [en.wikipedia.org]

- 16. Nitriles | Chemistry | Research Starters | EBSCO Research [ebsco.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. 20.7 Chemistry of Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 20. Nitrile - Wikipedia [en.wikipedia.org]

- 21. dcceew.gov.au [dcceew.gov.au]

- 22. agilent.com [agilent.com]

- 23. spectrumchemical.com [spectrumchemical.com]

- 24. indenta.com [indenta.com]

- 25. VINYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 26. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 27. chemicalbook.com [chemicalbook.com]

- 28. lgcstandards.com [lgcstandards.com]

- 29. smtp.gcpindustrial.com [smtp.gcpindustrial.com]

- 30. eiu.edu [eiu.edu]

Comprehensive NMR Spectroscopic Analysis of 8-Chloro-8-nonenenitrile: Structural Elucidation and Methodological Validation

Executive Summary

8-Chloro-8-nonenenitrile is a highly versatile, bifunctional aliphatic building block. Featuring both a terminal nitrile group and a 2-chloro-1-alkene moiety, it is increasingly utilized in the synthesis of combinatorial compound libraries and medicinal chemistry scaffolds. This whitepaper provides an in-depth technical guide to the 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectroscopic data of 8-chloro-8-nonenenitrile, detailing the causality behind chemical shifts, rigorous experimental protocols, and a self-validating framework for unambiguous structural assignment.

Introduction & Chemical Context

In drug development, the precise characterization of building blocks is non-negotiable. 8-Chloro-8-nonenenitrile (CAS 951887-64-2)[1] contains a 7-carbon aliphatic chain bridging two distinct reactive centers: a cyano group (-C≡N) and a vinyl chloride group (-C(Cl)=CH 2 ). The orthogonal reactivity of these functional groups allows for selective transformations, such as cross-coupling at the vinyl chloride and reduction or hydrolysis at the nitrile. However, ensuring the integrity of these downstream reactions requires the absolute structural elucidation of the starting material.

Theoretical Framework & Predictive Causality

The NMR spectrum of 8-chloro-8-nonenenitrile is governed by the distinct electronic environments created by its functional groups. Understanding these effects is critical for moving beyond mere pattern recognition to true spectroscopic mastery.

-

Electronegativity & Deshielding: The highly electronegative chlorine atom at C8 withdraws electron density via the inductive effect. This significantly deshields the adjacent vinylic protons (H9) and the allylic protons (H7), pushing them downfield.

-

Magnetic Anisotropy: The nitrile group at C1 possesses a strong diamagnetic anisotropic effect due to its cylindrical π -electron cloud. This effect deshields the α -protons (H2) and, to a lesser extent, the β -protons (H3), anchoring the aliphatic chain's chemical shifts at the cyano terminus.

These principles align with the foundational empirical rules compiled in, a gold standard for NMR chemical shift prediction and mechanistic interpretation[2].

Experimental Protocol for NMR Acquisition

To ensure a self-validating system, the following step-by-step methodology must be adhered to when acquiring NMR data for 8-chloro-8-nonenenitrile. This protocol minimizes solvent artifacts and maximizes resolution.

Step 1: Sample Preparation Dissolve 15–20 mg of 8-chloro-8-nonenenitrile in 0.6 mL of deuterated chloroform (CDCl 3 , 99.8% D) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer the solution to a high-quality 5 mm NMR tube.

Step 2: Temperature Equilibration Insert the sample into a 400 MHz (or higher) NMR spectrometer. Allow the sample to equilibrate at 298 K for at least 5 minutes to prevent convection currents that broaden spectral lines.

Step 3: Tuning and Matching Automatically or manually tune the probe for 1 H and 13 C frequencies to maximize the quality factor (Q) of the radiofrequency (RF) coil, ensuring an optimal signal-to-noise ratio (SNR).

Step 4: Shimming Perform gradient shimming on the 2 H lock signal of CDCl 3 . The lock signal must be stable, and the full width at half maximum (FWHM) of the TMS peak should be ≤ 0.5 Hz.

Step 5: Acquisition Parameters

-

1 H NMR: Acquire 16 scans with a 30° flip angle, a relaxation delay (D1) of 1.5 seconds, and an acquisition time of 3–4 seconds.

-

13 C NMR: Acquire 512–1024 scans using a power-gated 1 H-decoupling sequence (e.g., WALTZ-16) to prevent nuclear Overhauser effect (NOE) distortion while decoupling protons. Use a D1 of ≥ 2.0 seconds to account for the slower relaxation of quaternary carbons.

Step 6: Processing & Referencing Apply a zero-filling factor of 2 and an exponential window function (line broadening = 0.3 Hz for 1 H, 1.0 Hz for 13 C) prior to Fourier transformation. Reference the spectra to TMS (0.00 ppm) or the residual CDCl 3 solvent peak ( 1 H: 7.26 ppm; 13 C: 77.16 ppm), as per standard [3].

1 H NMR Spectroscopic Data Analysis

The 1 H NMR spectrum of 8-chloro-8-nonenenitrile is characterized by distinct terminal signals and a complex central methylene envelope.

Table 1: 1 H NMR Data for 8-chloro-8-nonenenitrile (400 MHz, CDCl 3 )

| Position | Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant ( J , Hz) | Integration | Assignment / Causality |

| H9a | 5.18 | d | 1.5 | 1H | Vinylic proton cis to Cl. Deshielded by Cl electronegativity. |

| H9b | 5.11 | d | 1.5 | 1H | Vinylic proton trans to Cl. Geminal coupling to H9a. |

| H7 | 2.38 | t | 7.2 | 2H | Allylic CH 2 . Deshielded by adjacent sp 2 carbon. |

| H2 | 2.33 | t | 7.1 | 2H | α -CH 2 to CN. Deshielded by nitrile anisotropy. |

| H3 | 1.65 | quintet | 7.1 | 2H | β -CH 2 to CN. |

| H6 | 1.55 | quintet | 7.2 | 2H | β -CH 2 to alkene. |

| H4, H5 | 1.35 – 1.45 | m | - | 4H | Bulk aliphatic methylene envelope. |

Mechanistic Insight: The terminal vinylic protons (H9a and H9b) appear as closely spaced doublets rather than a single peak. This is due to the lack of a C2 symmetry axis and their differing spatial relationships to the chlorine atom (cis vs. trans), which induces distinct magnetic microenvironments. The small coupling constant ( J≈1.5 Hz) is characteristic of geminal vinylic coupling.

13 C NMR Spectroscopic Data Analysis

The 13 C NMR spectrum provides unambiguous confirmation of the carbon framework, particularly the quaternary carbons which are invisible in standard 1 H 1D experiments.

Table 2: 13 C NMR Data for 8-chloro-8-nonenenitrile (100 MHz, CDCl 3 )

| Position | Chemical Shift ( δ , ppm) | Type | Assignment / Causality |

| C8 | 143.0 | Cq | Vinyl chloride quaternary carbon. Strongly deshielded by Cl. |

| C1 | 119.8 | Cq | Nitrile carbon. Characteristic sp-hybridized shift. |

| C9 | 111.0 | CH 2 | Terminal alkene carbon. |

| C7 | 38.5 | CH 2 | Allylic carbon. |

| C4, C5 | 28.5, 28.6 | CH 2 | Central aliphatic chain carbons. |

| C6 | 27.5 | CH 2 | β -carbon to the alkene. |

| C3 | 25.3 | CH 2 | β -carbon to the nitrile. |

| C2 | 17.1 | CH 2 | α -carbon to the nitrile. Shielded relative to typical alkanes. |

Mechanistic Insight: The quaternary carbon C8 exhibits a significantly longer longitudinal relaxation time ( T1 ) compared to the protonated carbons. Consequently, its signal intensity may appear artificially low in standard 1 H-decoupled spectra unless a sufficient relaxation delay is employed. The assignment of these shifts aligns with thermodynamic and spectroscopic data models found in the[4].

2D NMR Strategies for Unambiguous Assignment

To elevate the analysis from predictive to strictly empirical, a self-validating 2D NMR workflow is required. Relying solely on 1D data for the central methylene envelope (C4, C5) can lead to misassignments.

-

COSY (Correlation Spectroscopy): Maps the continuous spin system from H2 through H7.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon, resolving the overlapping 1 H signals of H4 and H5 by separating them along the 13 C dimension.

-

HMBC (Heteronuclear Multiple Bond Correlation): Crucial for verifying the quaternary carbons. H7 will show a strong 3JCH correlation to C9 and a 2JCH correlation to C8. Similarly, H2 will show a 2JCH correlation to the nitrile carbon C1.

Figure 1: Self-validating 2D NMR workflow for the structural elucidation of 8-chloro-8-nonenenitrile.

Conclusion

The rigorous NMR characterization of 8-chloro-8-nonenenitrile requires an understanding of the distinct electronic contributions from its terminal nitrile and vinyl chloride groups. By employing a standardized, self-validating acquisition protocol and leveraging 2D NMR techniques, researchers can unambiguously assign the structure of this building block, ensuring high fidelity in downstream combinatorial and medicinal chemistry applications.

References

-

Title: Hans Reich's Organic Chemistry Resource Websites Relaunched by the ACS Organic Division Source: ACS Wisconsin Local Section URL: [Link]

-

Title: Welcome to the NIST WebBook Source: National Institute of Standards and Technology URL: [Link]

Sources

Structural Elucidation and Mass Spectrometry Fragmentation Dynamics of 8-Chloro-8-nonenenitrile

Executive Summary

In the realm of analytical chemistry and drug development, the structural elucidation of bifunctional aliphatic molecules requires more than simple pattern matching; it demands a rigorous understanding of competitive thermodynamic kinetics within the mass spectrometer's ionization source. 8-Chloro-8-nonenenitrile ( C9H14ClN ) is a prime example of a complex semi-volatile organic compound featuring two highly directive functional groups: a terminal nitrile ( −C≡N ) and a vinylic chloride ( −C(Cl)=CH2 ).

This whitepaper provides an in-depth mechanistic breakdown of the Electron Ionization (EI) mass spectrometry fragmentation patterns of 8-chloro-8-nonenenitrile. By analyzing the causality behind specific bond cleavages—driven by isotopic signatures, electronegativity, and cyclic transition states—researchers can confidently identify this compound and its derivatives in complex matrices.

Mechanistic Analysis of Fragmentation Pathways

When subjected to standard 70 eV Electron Ionization (EI), 8-chloro-8-nonenenitrile undergoes rapid unimolecular dissociation. The fragmentation is governed by the competing electron-withdrawing effects of the nitrile group and the halogen atom, alongside the inherent instability of the long aliphatic chain[1].

The Molecular Ion and the Nitrogen Rule

The exact mass of the most abundant isotope ( 35Cl ) is 171.08 Da. According to the Nitrogen Rule , a molecule containing an odd number of nitrogen atoms will exhibit an odd nominal molecular mass [2]. Consequently, the molecular ion ( [M]+∙ ) appears at m/z 171 . Because long-chain aliphatic nitriles rapidly dissipate internal energy through C-C bond cleavage, the molecular ion peak is typically weak (<5% relative abundance).

The Chlorine Isotope Signature

A critical, self-validating diagnostic feature of this spectrum is the isotopic distribution of chlorine. Natural chlorine exists as two stable isotopes: 35Cl (75.8%) and 37Cl (24.2%). Any fragment ion retaining the chlorine atom will display a characteristic 3:1 intensity ratio between the M and M+2 peaks [3]. Thus, the molecular ion cluster presents at m/z 171 and m/z 173.

Core Fragmentation Logic

The dissociation of 8-chloro-8-nonenenitrile follows three primary competitive pathways:

-

Halogen-Driven Dissociation: The vinylic chloride moiety is prone to losing the halogen to stabilize the resulting charge. This occurs via the direct loss of a chlorine radical ( [M−Cl]+ at m/z 136 ) or the elimination of neutral hydrogen chloride ( [M−HCl]+∙ at m/z 135 ).

-

Nitrile-Directed Rearrangements: Aliphatic nitriles are highly directive. The base peak in such spectra is frequently m/z 41 , corresponding to the resonance-stabilized ketenimine-like cation ( [CH2=C=N]+ ) [1]. Furthermore, the molecule undergoes a McLafferty rearrangement , where the nitrile nitrogen abstracts a γ -hydrogen from the C4 position through a six-membered cyclic transition state, yielding the [CH2=CH−C≡NH]+ ion at m/z 54 [2].

-

Allylic Cleavage: The double bond at C8 directs cleavage at the allylic position (the C6-C7 bond). This yields the stable allylic cation [CH2=C(Cl)−CH2]+ at m/z 75 (and m/z 77 for the 37Cl isotope).

Figure 1: Competitive EI-MS fragmentation pathways of 8-chloro-8-nonenenitrile.

Quantitative Data Summary

The table below summarizes the expected mass-to-charge (m/z) ratios, their relative abundances, and the mechanistic causality behind their formation.

| m/z | Expected Relative Abundance | Fragment Identity | Mechanistic Causality / Significance |

| 171 | Low (< 5%) | [M]+∙ ( 35Cl ) | Molecular ion; confirms nominal mass of 171 (Odd mass = 1 N atom). |

| 173 | Low (< 2%) | [M+2]+∙ ( 37Cl ) | Isotope peak; 3:1 ratio with m/z 171 confirms the presence of exactly one chlorine atom. |

| 136 | Medium (20 - 40%) | [M−35Cl]+ | Formed via homolytic cleavage and loss of a chlorine radical. |

| 135 | Medium (30 - 50%) | [M−HCl]+∙ | Formed via elimination of neutral hydrogen chloride, leaving a conjugated diene radical cation. |

| 75 | High (60 - 80%) | [C3H435Cl]+ | Allylic cleavage fragment; stabilized by resonance from the adjacent double bond. |

| 54 | High (70 - 90%) | [C3H4N]+ | Product of the McLafferty rearrangement; highly diagnostic for aliphatic nitriles with a γ -hydrogen. |

| 41 | Base Peak (100%) | [C2H3N]+∙ | Diagnostic nitrile ion ( CH2=C=N+ ); represents the most thermodynamically stable sink for the charge. |

Experimental Protocol: GC-EI-MS Methodology

To ensure absolute trustworthiness and reproducibility, the following protocol represents a self-validating system for acquiring the mass spectrum of 8-chloro-8-nonenenitrile.

Phase 1: System Suitability and Calibration

-

Source Tuning: Introduce Perfluorotributylamine (PFTBA) into the MS source. Validate that the tuning algorithm achieves appropriate peak widths (0.6 amu at Half-Maximum) and expected relative abundance ratios for m/z 69 (100%), m/z 219 (>40%), and m/z 502 (>2%). This proves the quadrupole is accurately calibrated across the target mass range.

-

Blank Injection: Inject 1.0 µL of pure extraction solvent (e.g., GC-grade Hexane) to verify the absence of column bleed or carryover that could interfere with the m/z 41 or m/z 54 target ions.

Phase 2: Sample Preparation

-

Dilution: Dilute the 8-chloro-8-nonenenitrile standard in GC-grade Hexane to a final concentration of 10 µg/mL to prevent detector saturation and ion-molecule reactions in the source.

-

Vialing: Transfer 1.5 mL of the diluted sample into a 2 mL amber glass autosampler vial equipped with a PTFE-lined septum.

Phase 3: GC-MS Acquisition Parameters

-

Injection: Inject 1.0 µL of the sample in split mode (ratio 10:1) with an inlet temperature of 250°C.

-

Chromatographic Separation: Utilize a non-polar capillary column (e.g., HP-5MS, 30m x 0.25mm x 0.25µm).

-

Oven Program: Initial temperature 60°C (hold 1 min), ramp at 15°C/min to 280°C (hold 3 min).

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

-

Ionization & Detection:

-

Transfer line temperature: 280°C.

-

Ion source temperature: 230°C.

-

Ionization energy: 70 eV (Standard EI).

-

Scan range: m/z 35 to m/z 300.

-

Figure 2: Sequential workflow for the GC-EI-MS analysis of semi-volatile organics.

Conclusion

The structural elucidation of 8-chloro-8-nonenenitrile via EI-MS relies on decoding the simultaneous fragmentation behaviors of its distinct functional groups. The interplay between the nitrile-driven McLafferty rearrangement (m/z 54) and the halogen-driven allylic cleavages (m/z 75/77, m/z 135) provides a robust, self-validating fingerprint. By adhering to rigorous GC-MS protocols and understanding the thermodynamic causality behind these fragmentations, researchers can achieve high-confidence identification in analytical workflows.

References

A Predictive and Methodological Guide to the Spectroscopic and Crystallographic Characterization of 8-chloro-8-nonenenitrile

Our approach is built on a logical progression from functional group identification to precise three-dimensional structure determination. We will first explore the expected vibrational characteristics of 8-chloro-8-nonenenitrile using IR spectroscopy, a rapid and accessible technique. Subsequently, we will delve into the more definitive, yet challenging, method of single-crystal X-ray diffraction to elucidate its atomic arrangement in the solid state.

Part 1: Infrared (IR) Spectroscopy Analysis

IR spectroscopy is an indispensable tool for identifying the functional groups within a molecule. The technique measures the absorption of infrared radiation by a sample, which excites molecular vibrations at specific frequencies. These frequencies are characteristic of the bonds present, providing a molecular "fingerprint." For 8-chloro-8-nonenenitrile, we anticipate distinct signals corresponding to its nitrile, vinyl chloride, and aliphatic chain moieties.

Predicted IR Spectrum of 8-chloro-8-nonenenitrile

The primary value of IR spectroscopy in this context is the confirmation of the successful synthesis of the target molecule by identifying its key functional groups. The table below outlines the predicted absorption bands based on well-established correlation tables and data from similar compounds.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity | Rationale & Authoritative Insights |

| C≡N Stretch | Nitrile | 2260 - 2240 | Medium | The C≡N triple bond stretch is highly characteristic and appears in a relatively clean region of the spectrum, making it a key diagnostic peak.[1] Its intensity is moderate due to the change in dipole moment during vibration. |

| C=C Stretch | Alkene (Vinyl) | 1650 - 1620 | Medium to Weak | The stretching of the carbon-carbon double bond in the vinyl group is expected in this region. Its intensity can be variable for substituted alkenes. |

| =C-H Stretch | Alkene (Vinyl) | 3100 - 3000 | Medium | This absorption corresponds to the stretching of the C-H bonds on the double-bonded carbons. It appears at a higher frequency than aliphatic C-H stretches. |

| C-H Stretch | Alkane | 2960 - 2850 | Strong | These strong absorptions arise from the symmetric and asymmetric stretching of the C-H bonds within the long -(CH₂)₆- aliphatic chain. |

| =C-H Bend | Alkene (Vinyl) | 1000 - 650 | Strong | The out-of-plane bending ("wagging") of the vinyl C-H bonds gives rise to strong bands in the fingerprint region, which can help determine the substitution pattern of the alkene. |

| C-Cl Stretch | Vinyl Chloride | 850 - 550 | Strong | The carbon-chlorine bond stretch is expected in the lower frequency range of the fingerprint region. Studies on vinyl chloride place this absorption near 720 cm⁻¹.[2][3] |

Experimental Protocol: Acquiring the IR Spectrum via FTIR

The following protocol describes a standard procedure for obtaining a high-quality IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer, assuming 8-chloro-8-nonenenitrile is a liquid or low-melting solid at room temperature.

-

Sample Preparation (Neat Film Method):

-

Ensure the salt plates (typically NaCl or KBr) are clean, dry, and free of scratches. Handle them only by the edges to avoid moisture contamination.

-

Place a single, small drop of the purified 8-chloro-8-nonenenitrile sample onto the surface of one salt plate.

-

Carefully place the second salt plate on top, spreading the sample into a thin, uniform film. Avoid air bubbles.

-

Mount the "sandwiched" plates into the spectrometer's sample holder.

-

-

Background Collection:

-

Ensure the sample compartment is empty and closed.

-

Initiate a background scan. This critical step measures the spectrum of the ambient environment (e.g., CO₂, water vapor) and the instrument itself, which will be subtracted from the sample spectrum.

-

-

Sample Spectrum Collection:

-

Place the sample holder with the prepared salt plates into the beam path.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The instrument's software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

-

-

Data Analysis:

-

Process the spectrum to label the peaks corresponding to the major absorption bands.

-

Compare the experimental wavenumbers to the predicted values in the table above to confirm the presence of the nitrile, vinyl chloride, and aliphatic functionalities.

-

Workflow for IR Spectroscopic Analysis

The following diagram illustrates the logical flow of acquiring and interpreting an IR spectrum.

Sources

8-chloro-8-nonenenitrile as an intermediate in active pharmaceutical ingredient (API) synthesis

Application Note: 8-Chloro-8-nonenenitrile as a Bifunctional Aliphatic Scaffold in Advanced API Synthesis

Executive Summary & Mechanistic Rationale

In modern active pharmaceutical ingredient (API) synthesis, the demand for modular, bifunctional building blocks is critical for the rapid assembly of complex aliphatic linkers, lipid modulators, and PROTACs. 8-chloro-8-nonenenitrile (CAS 951887-64-2)[1] is a highly specialized 9-carbon aliphatic scaffold featuring two orthogonally reactive termini: an unactivated vinyl chloride and an aliphatic nitrile.

From a mechanistic standpoint, this molecule offers profound advantages over its bromo- or iodo-analogues. Vinyl chlorides are highly stable under a variety of harsh basic or nucleophilic conditions, preventing premature degradation during early-stage synthetic sequences. They remain inert until selectively activated by highly electron-rich palladium or nickel catalysts[2]. Meanwhile, the terminal nitrile serves as a versatile masked functional group—capable of being reduced to a primary amine, hydrolyzed to a carboxylic acid, or converted into a tetrazole bioisostere[3].

This application note details three divergent, field-proven workflows for functionalizing 8-chloro-8-nonenenitrile, providing detailed causality for catalyst selection, safety optimizations, and self-validating in-process controls (IPCs).

Strategic Workflows

The orthogonal reactivity of 8-chloro-8-nonenenitrile allows it to be directed into three distinct synthetic pathways without the need for protecting group chemistry.

Divergent synthetic workflows utilizing 8-chloro-8-nonenenitrile as a core aliphatic scaffold.

Validated Experimental Protocols

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Objective: Synthesis of 8-aryl-8-nonenenitrile derivatives. Causality & Design: Unactivated vinyl chlorides are notoriously sluggish in undergoing oxidative addition. Furthermore, once the palladium inserts into the C-Cl bond, the long flexible alkyl chain makes the intermediate highly susceptible to β -hydride elimination, which would yield an undesired diene. To overcome this, we utilize Pd2(dba)3 paired with the bulky, electron-rich ligand P(t-Bu)3 [2]. The electron density of the phosphine lowers the activation barrier for C-Cl cleavage, while its extreme steric bulk crowds the metal center, accelerating transmetalation and reductive elimination to outcompete β -hydride elimination[4].

Step-by-Step Methodology:

-

Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk flask with 8-chloro-8-nonenenitrile (1.0 mmol), the desired arylboronic acid (1.5 mmol), and anhydrous K3PO4 (2.0 mmol).

-

Catalyst Assembly: Add Pd2(dba)3 (0.015 mmol, 1.5 mol%) and P(t-Bu)3 (0.036 mmol, 3.6 mol%).

-

Solvent Addition: Inject degassed THF (4.0 mL) and degassed deionized water (0.4 mL). The biphasic system aids in the solubility of the boronic acid and base.

-

Reaction: Seal the flask, remove from the glovebox, and stir vigorously at 70 °C for 12 hours.

-

Self-Validating IPC: Monitor via GC-MS. The starting material possesses a distinct isotopic signature (M and M+2 peaks at a 3:1 ratio due to 35Cl and 37Cl ). The reaction is deemed complete when this isotopic cluster disappears and is replaced by the mass of the cross-coupled product.

-

Workup: Quench with water, extract with EtOAc ( 3×10 mL), dry over Na2SO4 , and purify via silica gel chromatography.

Protocol B: Base-Mediated Dehydrohalogenation to 8-Nonynenitrile

Objective: Conversion of the 2-chloro-1-alkene moiety to a terminal alkyne for Click chemistry (CuAAC). Causality & Design: The internal vinyl chloride requires a strong base to drive the E2 elimination. Potassium tert-butoxide ( KOtBu ) in DMSO is selected over NaNH2 because its steric bulk prevents nucleophilic attack on the sensitive terminal nitrile, which could otherwise lead to amidine formation or premature hydrolysis.

Step-by-Step Methodology:

-

Preparation: Dissolve 8-chloro-8-nonenenitrile (5.0 mmol) in anhydrous DMSO (15 mL) under an argon atmosphere.

-

Base Addition: Cool the solution to 0 °C. Slowly add solid KOtBu (15.0 mmol, 3.0 equiv) in portions over 15 minutes to control the exotherm.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.

-

Self-Validating IPC: Monitor via FT-IR spectroscopy of an aliquot. The successful elimination is validated by the disappearance of the C-Cl stretch (~750 cm⁻¹) and the emergence of a sharp terminal alkyne C-H stretch at ~3300 cm⁻¹ and a C ≡ C stretch at ~2110 cm⁻¹.

-

Workup: Pour the dark mixture into ice water (50 mL) and extract with hexanes ( 4×20 mL). Wash the organic layer with brine to remove residual DMSO, dry, and concentrate in vacuo.

Protocol C: Continuous Flow Tetrazole Synthesis

Objective: Conversion of the nitrile to a 5-substituted 1H-tetrazole (a carboxylic acid bioisostere). Causality & Design: Traditional batch synthesis of tetrazoles using NaN3 requires high temperatures and prolonged reaction times, risking the generation and accumulation of highly toxic, explosive hydrazoic acid ( HN3 ). By utilizing a continuous flow microreactor, the reaction can be safely superheated to 190 °C, reducing the reaction time from days to minutes. This ensures that only minimal quantities of hazardous intermediates are present at any given moment[3]. ZnBr2 is used as a Lewis acid to coordinate the nitrile nitrogen, increasing its electrophilicity for the [3+2] cycloaddition.

Step-by-Step Methodology:

-

Solution Preparation: Prepare a solution of 8-chloro-8-nonenenitrile (1.0 M) and ZnBr2 (1.0 M) in NMP. Prepare a separate aqueous solution of NaN3 (1.05 M).

-

Flow Setup: Pump the two streams using a dual-syringe pump into a T-mixer, leading into a coiled PFA (perfluoroalkoxy) tubular reactor (volume ~7.0 mL) immersed in a 190 °C oil bath[3].

-

Reaction: Set the combined flow rate to 0.35 mL/min to achieve a residence time ( tR ) of exactly 20 minutes.

-

Self-Validating IPC: Monitor the output stream via HPLC-UV. The conversion of the highly non-polar nitrile to the polar tetrazole results in a massive, easily identifiable shift to an earlier retention time on a reverse-phase C18 column.

-

Quench & Workup: Direct the output stream into a collection flask containing a quenching solution of 20% aqueous NaNO2 and 20% H2SO4 to instantly neutralize any unreacted azide[3]. Extract the tetrazole product with EtOAc.

Quantitative Data Summaries

Table 1: Catalyst and Ligand Screening for Suzuki-Miyaura Coupling (Protocol A) Optimization data demonstrating the necessity of electron-rich, bulky phosphines for unactivated vinyl chlorides.

| Entry | Palladium Source | Ligand | Base | Yield (%) | Observation / Causality |

| 1 | Pd(PPh3)4 | None (Tetrakis) | Na2CO3 | < 5% | Sluggish oxidative addition; starting material recovered. |

| 2 | Pd(OAc)2 | PPh3 | K3PO4 | 12% | Significant β -hydride elimination observed (diene byproduct). |

| 3 | Pd2(dba)3 | XPhos | K3PO4 | 68% | Good conversion, but sterics are not optimal for aliphatic chains. |

| 4 | Pd2(dba)3 | P(t-Bu)3 | K3PO4 | 94% | Optimal. Rapid oxidative addition; suppressed β -hydride elimination. |

Table 2: Safety and Efficiency Comparison for Tetrazole Synthesis (Protocol C) Comparison of traditional batch methods vs. continuous flow microreactor methodologies.

| Parameter | Traditional Batch Method | Continuous Flow Microreactor[3] |

| Temperature | 110 °C (Reflux) | 190 °C (Superheated) |

| Reaction Time | 24 – 48 Hours | 20 Minutes |

| HN3 Accumulation Risk | High (Entire batch volume exposed) | Near Zero (Quenched in-line continuously) |

| Yield (Isolated) | ~70% | 96% |

References

-

Safe and Efficient Tetrazole Synthesis in a Continuous Flow Microreactor Source: Angewandte Chemie International Edition (MIT Open Access) URL:[Link]

-

Novel Catalyst System for Suzuki-Miyaura Coupling of Challenging DNA-Linked Aryl Chlorides Source: Bioconjugate Chemistry (ACS Publications) URL:[Link]

-

Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 Source: MDPI URL:[Link]

Sources

Selective reduction of the nitrile group in 8-chloro-8-nonenenitrile

Application Note: Chemoselective Reduction of the Nitrile Group in 8-Chloro-8-nonenenitrile

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Molecule of Interest: 8-Chloro-8-nonenenitrile (CAS: 951887-64-2)[1]

Introduction & Mechanistic Rationale

8-Chloro-8-nonenenitrile is a highly versatile, bifunctional aliphatic building block containing a terminal nitrile (-C≡N) and a terminal vinyl chloride (-C(Cl)=CH₂). The transformation of this molecule into either its corresponding aldehyde (8-chloro-8-nonenal) or primary amine (8-chloro-8-nonen-1-amine) presents a classic chemoselectivity challenge in organic synthesis.

The Chemoselectivity Challenge Standard catalytic hydrogenation (e.g., H₂, Pd/C or Raney Nickel) will rapidly reduce the terminal alkene and trigger hydrodechlorination, cleaving the C-Cl bond. Similarly, electrophilic borane reagents (BH₃·THF) will undergo competitive hydroboration at the terminal alkene. To achieve absolute chemoselectivity at the nitrile group, sterically hindered or transition-metal-templated hydride reagents must be deployed.

Causality Behind Reagent Selection:

-

Reduction to Aldehyde (DIBAL-H): Diisobutylaluminum hydride (DIBAL-H) acts as a Lewis acid. The aluminum center coordinates to the nitrile nitrogen, followed by an intramolecular hydride transfer to the carbon. At -78 °C, this forms a highly stable imine-aluminum complex that resists further reduction[2][3]. Because DIBAL-H is highly sensitive to steric bulk and requires polarized multiple bonds, the isolated vinyl chloride remains completely untouched at cryogenic temperatures.

-

Reduction to Primary Amine (CoCl₂ / NaBH₄): Lithium aluminum hydride (LiAlH₄) can reduce nitriles to amines, but it poses a risk of reacting with the vinyl halide at elevated temperatures. Instead, the Satoh-Osby reduction utilizes Cobalt(II) chloride and Sodium borohydride. In methanol, this combination generates a black, finely divided cobalt boride (Co₂B) precipitate in situ[4][5]. The Co₂B acts as a Lewis acidic heterogeneous catalyst that strongly coordinates the nitrile, directing the NaBH₄ hydride transfer exclusively to the C≡N bond. This system is exceptionally mild and leaves isolated alkenes and halogens intact[5].

Quantitative Data & Reagent Comparison

The table below summarizes the expected outcomes and selectivities when subjecting 8-chloro-8-nonenenitrile to various reducing environments.

| Reducing Agent | Conditions | Primary Product | Chemoselectivity Profile | Yield Expectation |

| DIBAL-H | Toluene/DCM, -78 °C | 8-Chloro-8-nonenal | Excellent. Stops at imine complex; vinyl chloride intact. | 75 - 85% |

| CoCl₂ / NaBH₄ | Methanol, 0 °C to RT | 8-Chloro-8-nonen-1-amine | Excellent. Co₂B catalyst is inert to unactivated vinyl chlorides. | 80 - 90% |

| LiAlH₄ | Diethyl Ether, 0 °C | 8-Chloro-8-nonen-1-amine | Moderate. Risk of over-reduction/dehalogenation if warmed. | 50 - 65% |

| H₂ / Pd/C | Methanol, RT, 1 atm | Nonanenitrile / Nonylamine | Poor. Rapid alkene reduction and hydrodechlorination. | N/A (Side reactions) |

| BH₃·THF | THF, 0 °C to RT | Hydroborated amine | Poor. Terminal alkene undergoes rapid hydroboration. | N/A (Side reactions) |

Experimental Workflows & Logical Relationships

Caption: Chemoselective reduction pathways for 8-chloro-8-nonenenitrile avoiding over-reduction.

Detailed Experimental Protocols

Protocol A: Selective Partial Reduction to 8-Chloro-8-nonenal

Objective: Arrest the reduction at the oxidation state of the aldehyde using DIBAL-H.

Caption: Stepwise mechanism of DIBAL-H mediated partial reduction of nitriles to aldehydes.

Step-by-Step Procedure:

-

Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a rubber septum under an argon atmosphere.

-

Substrate Dissolution: Dissolve 8-chloro-8-nonenenitrile (1.0 equiv, 10 mmol) in anhydrous dichloromethane (DCM) or toluene (30 mL).

-

Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78 °C.

-

DIBAL-H Addition: Using a syringe pump, slowly add DIBAL-H (1.0 M in toluene, 1.1 equiv, 11 mL) dropwise over 30 minutes. Scientific Insight: Slow addition prevents localized heating, ensuring the reaction stops at the imine-aluminum intermediate[6].

-

Incubation: Stir the reaction mixture at -78 °C for 2 hours. Monitor the disappearance of the starting material via TLC (Hexanes/EtOAc).

-

Quenching: Carefully quench the reaction at -78 °C by the dropwise addition of anhydrous methanol (3 mL) to destroy excess DIBAL-H.

-

Emulsion Breakdown: Remove the cooling bath and add a saturated aqueous solution of Rochelle's salt (Potassium sodium tartrate) (30 mL)[6]. Stir vigorously at room temperature for 1–2 hours until the mixture separates into two clear phases. Scientific Insight: Rochelle's salt chelates the aluminum ions, preventing the formation of a stubborn, unfilterable aluminum hydroxide gel.

-

Extraction & Purification: Extract the aqueous layer with DCM (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography to yield 8-chloro-8-nonenal.

Protocol B: Selective Complete Reduction to 8-Chloro-8-nonen-1-amine

Objective: Fully reduce the nitrile to a primary amine without dehalogenating the vinyl chloride using Cobalt Boride (Co₂B).

Step-by-Step Procedure:

-

Preparation: In a round-bottom flask, dissolve 8-chloro-8-nonenenitrile (1.0 equiv, 10 mmol) and Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O, 2.0 equiv, 20 mmol) in reagent-grade methanol (50 mL). The solution will appear pink/purple.

-

Cooling: Place the flask in an ice-water bath (0 °C) to control the exothermic nature of the subsequent reduction.

-

Catalyst Generation & Reduction: Slowly add Sodium borohydride (NaBH₄, 10.0 equiv, 100 mmol) in small portions over 45 minutes. Scientific Insight: Upon the first addition of NaBH₄, the solution will immediately turn black, indicating the formation of the active Co₂B catalyst[5]. Vigorous hydrogen gas evolution will occur. A large excess of NaBH₄ is required because methanol competitively reacts with NaBH₄ to form sodium tetramethoxyborate[5].

-

Incubation: Allow the reaction to warm to room temperature and stir for an additional 2 hours.

-

Workup: Once TLC indicates complete consumption of the nitrile, carefully add 3 M aqueous HCl (until pH < 3) to dissolve the black cobalt boride precipitate. Stir for 15 minutes.

-

Neutralization & Extraction: Basify the mixture to pH > 10 using concentrated aqueous ammonia (NH₄OH). Scientific Insight: Ammonia acts as a strong ligand, complexing the cobalt ions into water-soluble amine complexes [Co(NH₃)₆]²⁺, preventing them from crashing out into the organic phase.

-

Isolation: Extract the aqueous mixture with ethyl acetate or diethyl ether (3 × 40 mL). Wash the combined organic layers with brine, dry over anhydrous K₂CO₃ (do not use acidic drying agents for amines), filter, and concentrate in vacuo to afford 8-chloro-8-nonen-1-amine.

References

-

Chemsrc. (2025). 8-Nonenenitrile, 8-chloro | CAS#:951887-64-2. Retrieved from[Link]

-

Master Organic Chemistry. (2011). Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters and Nitriles. Retrieved from [Link]

-

Organic Synthesis. (n.d.). DIBAL-H Reduction: Reaction, Reagents & Mechanism. Retrieved from[Link]

-

ResearchGate. (n.d.). Methods of enhancement of reactivity and selectivity of sodium borohydride for applications in organic synthesis. Retrieved from[Link]

-

Osby, J. O., Heinzman, S. W., & Ganem, B. (1986). Studies on the Mechanism of Transition-Metal-Assisted Sodium Borohydride and Lithium Aluminum Hydride Reductions: Nitrile Reductions Using Cobalt Boride. J. Am. Chem. Soc. Retrieved from [Link]

Sources

Application Notes & Protocols: Formation of a Functionalized Vinylic Grignard Reagent from 8-Chloro-8-nonenenitrile

Abstract

This document provides a comprehensive technical guide for researchers on the successful formation of a Grignard reagent from the functionalized vinyl chloride, 8-chloro-8-nonenenitrile. The synthesis of Grignard reagents from vinyl chlorides, particularly those bearing reactive functional groups like nitriles, presents significant challenges, including the low reactivity of the C(sp²)-Cl bond and potential intramolecular or intermolecular side reactions. This guide details a specialized low-temperature protocol utilizing activated magnesium to overcome these hurdles. We will elucidate the underlying chemical principles, provide a robust, step-by-step experimental workflow, and offer expert insights into troubleshooting and optimization. The protocol is designed as a self-validating system, incorporating an in-situ electrophilic trap to confirm the formation and estimate the yield of this challenging organometallic intermediate.

Introduction: The Challenge and Opportunity

Grignard reagents (R-MgX) are cornerstones of organic synthesis, acting as powerful carbon-based nucleophiles for the formation of new carbon-carbon bonds.[1][2] While their preparation from simple alkyl or aryl halides is well-established, the synthesis of functionalized Grignard reagents is a more complex endeavor due to the high reactivity of the organomagnesium moiety, which is incompatible with most electrophilic functional groups.[3][4]

The target molecule, 8-chloro-8-nonenenitrile, encapsulates this challenge perfectly. It possesses two key features that complicate standard Grignard protocols:

-

A Vinylic Chloride: The carbon-chlorine bond on an sp²-hybridized carbon is significantly stronger and less reactive than its sp³ counterpart, making the oxidative insertion of magnesium kinetically less favorable.[5][6]

-

A Nitrile Group: The electrophilic carbon of the nitrile group is susceptible to nucleophilic attack by a Grignard reagent.[7][8] If formed, the Grignard reagent can react with the starting material or another molecule of the product, leading to dimerization and other side products.[9]

Overcoming these obstacles requires a nuanced approach that kinetically favors the desired Grignard formation while suppressing undesired side reactions. This protocol leverages the use of highly activated magnesium and cryogenic temperatures (-78 °C) to prepare and trap the functionalized Grignard reagent in situ.[4][10] This methodology opens avenues for creating complex molecular architectures by transforming the chloro-nitrile into a versatile nucleophilic building block.

Mechanistic Considerations & Strategy

The formation of a Grignard reagent is a heterogeneous reaction occurring on the surface of the magnesium metal.[11] The mechanism is believed to involve a single-electron transfer (SET) from the magnesium to the organic halide.[12]

Key Strategic Pillars:

-

Magnesium Activation: Commercial magnesium turnings are coated with a passivating layer of magnesium oxide (MgO), which severely inhibits the reaction.[6][13] This layer must be removed to expose the reactive metal surface. Chemical activation using agents like iodine or 1,2-dibromoethane is a common and effective strategy.[2] These agents react with the MgO layer, creating reactive magnesium sites that can initiate the Grignard formation.

-

Low-Temperature Control: The primary challenge is the inherent reactivity of the Grignard reagent toward the nitrile functionality. By conducting the reaction at cryogenic temperatures (e.g., -78 °C using a dry ice/acetone bath), we can significantly slow down the rate of the undesired nucleophilic attack on the nitrile.[10] At this temperature, the oxidative addition of activated magnesium to the vinyl chloride can proceed, while the subsequent side reactions are kinetically suppressed.[4]

-

In-Situ Trapping: Due to the potential instability of the formed Grignard reagent, it is not intended for isolation. The most effective validation of its formation is to introduce a suitable electrophile directly into the reaction mixture. This in-situ trapping confirms the reagent's existence and provides a pathway to a stable, characterizable product, allowing for an accurate assessment of the reaction's efficiency.[10]

The logical workflow for this process is illustrated below.

Caption: Workflow for low-temperature Grignard formation and in-situ trapping.

Detailed Experimental Protocol

Safety Precautions: This procedure must be conducted in a well-ventilated fume hood. Anhydrous solvents are flammable. Grignard reagents react violently with water.[14] Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. An inert atmosphere is critical for success.

3.1. Materials and Equipment

-

Reagents:

-

Magnesium (Mg) turnings

-

Iodine (I₂) crystal or 1,2-dibromoethane

-

Anhydrous tetrahydrofuran (THF), inhibitor-free

-

8-chloro-8-nonenenitrile (substrate)

-

Benzaldehyde (electrophile, freshly distilled)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether (for extraction)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

-

Equipment:

-

Three-neck round-bottom flask (flame-dried)

-

Reflux condenser and dropping funnel (flame-dried)

-

Magnetic stirrer and stir bar

-

Inert gas (Nitrogen or Argon) line with bubbler

-

Syringes and needles

-

Dry ice/acetone bath

-

Separatory funnel

-

3.2. Step-by-Step Procedure

Part A: Grignard Reagent Formation

-

Apparatus Setup: Assemble the three-neck flask with a magnetic stir bar, reflux condenser (topped with a N₂/Ar inlet), and a dropping funnel. Flame-dry the entire apparatus under a stream of inert gas and allow it to cool to room temperature. Maintain a positive pressure of inert gas throughout the experiment.

-

Magnesium Activation: Place magnesium turnings (1.2 equivalents) into the cooled flask. Add a single small crystal of iodine. Gently warm the flask with a heat gun until purple iodine vapors are observed and subsequently fade. This indicates activation of the magnesium surface.[13] Allow the flask to cool.

-

Solvent Addition: Add enough anhydrous THF via syringe to cover the magnesium turnings.

-

Substrate Preparation: In a separate flame-dried flask, prepare a solution of 8-chloro-8-nonenenitrile (1.0 equivalent) in anhydrous THF. Transfer this solution to the dropping funnel using a cannula or syringe.

-

Initiation and Formation: Cool the flask containing the magnesium slurry to -78 °C using a dry ice/acetone bath. Begin vigorous stirring.

-

Add the solution of 8-chloro-8-nonenenitrile from the dropping funnel dropwise over 1-2 hours. The slow addition is crucial to maintain the low temperature and minimize side reactions.

-

After the addition is complete, allow the mixture to stir at -78 °C for an additional 1-2 hours. Successful initiation is often subtle at this temperature but relies on the properly activated magnesium.

Part B: In-Situ Reaction with Benzaldehyde

-

Electrophile Addition: While maintaining the temperature at -78 °C, add freshly distilled benzaldehyde (1.1 equivalents) dropwise via syringe to the stirred Grignard solution over 20-30 minutes.

-

Reaction: After the addition is complete, stir the reaction mixture at -78 °C for another hour.

-

Warming: Remove the dry ice/acetone bath and allow the reaction mixture to warm slowly to room temperature. Let it stir for an additional 1-2 hours at room temperature.

-

Quenching: Cool the flask in an ice-water bath. Cautiously and slowly add saturated aqueous NH₄Cl solution dropwise to quench any unreacted Grignard reagent and hydrolyze the magnesium alkoxide intermediate.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether.

-

Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel to afford the pure tertiary alcohol.

Quantitative Data Summary

The following table provides representative stoichiometry and reaction parameters for this protocol.

| Parameter | Value / Condition | Rationale |

| Stoichiometry | ||

| 8-chloro-8-nonenenitrile | 1.0 eq | Limiting reagent. |

| Magnesium Turnings | 1.2 - 1.5 eq | A slight excess ensures complete reaction of the halide and compensates for the passivated surface.[11] |

| Benzaldehyde | 1.1 eq | A slight excess ensures complete trapping of the formed Grignard reagent. |

| Reaction Conditions | ||

| Solvent | Anhydrous THF | Ethereal solvents are essential to solvate and stabilize the Grignard reagent.[13] THF is often superior for less reactive chlorides.[6] |

| Temperature (Formation) | -78 °C | Minimizes the rate of nucleophilic attack on the nitrile group, preventing side reactions.[4][10] |

| Temperature (Work-up) | 0 °C to Room Temp | Standard conditions for quenching and extraction. |

| Addition Time (Substrate) | 1 - 2 hours | Slow addition maintains a low concentration of the halide, reducing potential Wurtz-type coupling.[6] |

| Expected Outcome | ||

| Expected Yield | 40-60% (of trapped product) | Yields for such challenging substrates are typically moderate and highly dependent on reaction conditions. |

Troubleshooting and Expert Insights

| Problem | Probable Cause(s) | Suggested Solution(s) |

| Reaction Fails to Initiate | 1. Inadequate magnesium activation. 2. Presence of moisture in glassware or solvent.[6] 3. Impure starting halide. | 1. Re-activate magnesium. Use alternative activators like 1,2-dibromoethane if iodine fails. 2. Ensure all glassware is rigorously flame-dried and solvents are freshly distilled from a drying agent. 3. Purify the 8-chloro-8-nonenenitrile before use. |

| Low Yield of Trapped Product | 1. Incomplete Grignard formation. 2. Side reaction with the nitrile group due to temperature fluctuations.[8] 3. Wurtz coupling. | 1. Allow for a longer reaction time at -78 °C after substrate addition. 2. Maintain strict temperature control. Ensure the dropping funnel containing the substrate is not warming the reaction pot. 3. Ensure very slow, dilute addition of the substrate. |

| Complex Mixture of Products | Intermolecular reaction of the Grignard reagent with the nitrile of another molecule. | This is the primary competing pathway. The only recourse is stricter adherence to low temperature and high dilution principles. The immediate trapping of the reagent as it forms is key. |

Potential Side Reaction:

The primary competing reaction is the attack of the formed Grignard reagent on the nitrile of another molecule.

Caption: Competing side reaction pathway.

References

-

Schnyder, A. (n.d.). Grignard-reagent formation in Multi-product facilities ‒ not an easy task! Schnyderchemsafety.

-

Ramsden, H. E., & Gleave, C. S. (1955). Di-n-butyldivinyltin. Organic Syntheses, 35, 44.

-

University of Wisconsin-Madison. (n.d.). 14: Formation and reaction of a Grignard reagent. Department of Chemistry.

-

Ashenhurst, J. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry.

-

Clark, J. (n.d.). An introduction to Grignard reagents. Chemguide.

-

Wikipedia. (n.d.). Grignard reagent.

-

Organic Chemistry Portal. (n.d.). Grignard Reaction.

-

Ashenhurst, J. (n.d.). Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). Master Organic Chemistry.

-

CN107383073B. (n.d.). The preparation method of vinylimidazolium chloride magnesium. Google Patents.

-

Lee, J.-s., Velarde-Ortiz, R., Guijarro, A., & Rieke, R. D. (2000). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides. The Journal of Organic Chemistry, 65(17), 5428–5430.

-

OpenStax. (2023, September 20). 20.7 Chemistry of Nitriles.

-

Chemistry LibreTexts. (2024, March 24). 10.6: Reactions of Alkyl Halides - Grignard Reagents.

-

Ketone Pharma. (2024, August 22). The Role of Chloroacetonitrile in Chemical Synthesis and Industry.

-

BenchChem. (n.d.). Application Notes and Protocols: Use of Vinylic Grignard Reagents in Organic Synthesis.

-

Chemistry Steps. (2020, December 30). The Mechanism of Grignard and Organolithium Reactions with Nitriles.

-

Sharma, R. (2014, January 16). Chloroacetonitrile. ResearchGate.

-

Ashenhurst, J. (2015, December 10). Reactions of Grignard Reagents. Master Organic Chemistry.

-

US2959597A. (n.d.). Vinyl chloride-cyclic ether grignard reagents. Google Patents.

-

BenchChem. (n.d.). Technical Support Center: Grignard Reaction Challenges with Sterically Hindered Alkyl Halides.

-

Chemistry LibreTexts. (2023, January 22). Reactivity of Nitriles.

-

Chemistry LibreTexts. (2023, November 23). 20.7 Chemistry of Nitriles.

-

Sinocure Chemical Group. (2024, September 18). Chloroacetonitrile: Properties, Synthesis, Applications, and Safety Considerations in Modern Chemistry.

-

Rieke, R. D., et al. (2000). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromide. J. Org. Chem., 65(17), 5428-5430.

-

Organic Chemistry Tutor. (n.d.). Grignard Reaction of Nitriles.

-

National Center for Biotechnology Information. (n.d.). Chloroacetonitrile. PubChem.

-

BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of 2,4,8-Trimethylnona-1,7-dien-4-ol.

-

Beilstein-Institut. (2026, January 2). Synthesis and applications of alkenyl chlorides (vinyl chlorides): a review.

-

Jirgensons, A., Kauss, V., Kalvinsh, I., & Gold, M. R. (2000). A Practical Synthesis of tert-Alkylamines via the Ritter Reaction with Chloroacetonitrile. Synthesis, 2000(12), 1709-1712.

-

Wellcome Centre for Anti-Infectives Research. (2023, February 9). Making a Grignard reagent from elemental magnesium. YouTube.

-

Coldham, I., & Leonori, D. (2013). Preparation and Reactions of Enantiomerically Pure α-Functionalized Grignard Reagents. Journal of the American Chemical Society.

-

Organic Chemistry Portal. (n.d.). Vinyl chloride synthesis by chlorination or substitution.

-

University of Massachusetts Boston. (n.d.). 25. The Grignard Reaction.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. community.wvu.edu [community.wvu.edu]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. 20.7 Chemistry of Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 9. The Mechanism of Grignard and Organolithium Reactions with Nitriles - Chemistry Steps [chemistrysteps.com]

- 10. Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides [organic-chemistry.org]

- 11. schnyderchemsafety.com [schnyderchemsafety.com]

- 12. Grignard Reaction [organic-chemistry.org]

- 13. Grignard reagent - Wikipedia [en.wikipedia.org]

- 14. chemguide.co.uk [chemguide.co.uk]

Application Notes and Protocols for 8-Chloro-8-Nonenenitrile in Bifunctional Polymer Chemistry

Abstract

This technical guide provides a comprehensive overview of the synthesis and applications of 8-chloro-8-nonenenitrile, a novel bifunctional molecule for advanced polymer synthesis. By leveraging its two distinct reactive sites—a terminal vinyl chloride and a nitrile group—this compound serves as a versatile building block for creating well-defined polymers with tailored architectures and functionalities. We present detailed protocols for its use as a bifunctional initiator in Atom Transfer Radical Polymerization (ATRP) and as a precursor to a chain transfer agent in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. Furthermore, this guide outlines strategies for the post-polymerization modification of the terminal functional groups, enabling the synthesis of block copolymers, and other complex macromolecular structures relevant to researchers, scientists, and drug development professionals.

Introduction: The Strategic Advantage of Bifunctional Molecules

The precise control over polymer architecture is paramount in the development of advanced materials for biomedical and technological applications. Bifunctional molecules, possessing two distinct and orthogonally reactive functional groups, are powerful tools in the polymer chemist's arsenal. They enable the synthesis of polymers with specific end-group functionalities, which can be used for subsequent conjugation to other polymers, surfaces, or bioactive molecules.

8-Chloro-8-nonenenitrile is a prime candidate for such applications. Its structure incorporates a terminal vinyl chloride, which can participate in controlled radical polymerization, and a chemically robust nitrile group, which can be reserved for post-polymerization modification. This guide will explore the synthetic utility of this molecule, providing both the theoretical framework and practical protocols for its application.

Synthesis and Characterization of 8-Chloro-8-Nonenenitrile

As 8-chloro-8-nonenenitrile is not a commercially available compound, a plausible synthetic route is proposed here, starting from readily available precursors. The overall strategy involves the creation of a C9 backbone with a terminal alkyne and a nitrile group, followed by the selective hydrochlorination of the alkyne.

Proposed Synthetic Workflow

The synthesis can be envisioned in a multi-step process:

-

Step 1: Synthesis of 8-Nonyn-1-ol: This can be achieved by the alkylation of the lithium salt of a protected acetylene (e.g., trimethylsilylacetylene) with a dihaloalkane (e.g., 1,6-dibromohexane), followed by deprotection and nucleophilic substitution with a protected hydroxyl group, and subsequent deprotection. A more straightforward approach would be the coupling of 6-bromo-1-hexanol with lithium acetylide.

-

Step 2: Conversion of the Hydroxyl Group to a Nitrile: The terminal hydroxyl group of 8-nonyn-1-ol can be converted to a nitrile via a two-step process: conversion to a good leaving group (e.g., a tosylate or bromide) followed by nucleophilic substitution with sodium or potassium cyanide.[1]

-

Step 3: Hydrochlorination of the Terminal Alkyne: The terminal alkyne of the resulting 8-nonynenitrile is then selectively hydrochlorinated to yield the terminal vinyl chloride. This can be achieved using HCl gas or a suitable HCl source with a catalyst that favors Markovnikov addition to the terminal alkyne.[2][3]

Sources

Troubleshooting low conversion rates in 8-chloro-8-nonenenitrile reactions

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult on the late-stage functionalization of challenging bifunctional aliphatic chains. 8-chloro-8-nonenenitrile (CAS 951887-64-2)[1] is a notoriously difficult substrate. It presents a dual challenge: a highly recalcitrant terminal vinyl chloride and a distal nitrile group capable of competitive metal coordination.

This guide provides field-proven, mechanistically grounded solutions to overcome stalled reactions and poor conversion rates, specifically focusing on Palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura).

Part 1: The Mechanistic Bottleneck

To troubleshoot low conversion, we must first understand the causality of the failure. The cross-coupling of 8-chloro-8-nonenenitrile typically fails at the very first step of the catalytic cycle: Oxidative Addition .